molecular formula C6H12ClNO B1471093 2,2-Dimethylpyrrolidin-3-one hydrochloride CAS No. 1554561-31-7

2,2-Dimethylpyrrolidin-3-one hydrochloride

Cat. No.: B1471093
CAS No.: 1554561-31-7
M. Wt: 149.62 g/mol
InChI Key: SLVSRCQQCQAWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpyrrolidin-3-one hydrochloride is a nitrogen-containing heterocyclic compound. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .

Scientific Research Applications

2,2-Dimethylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dimethyl-2-pyrrolidone, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-pyrrolidinone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been observed to induce apoptosis in cancer cells, modulate inflammatory responses, and inhibit microbial growth . These effects are mediated through the interaction of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2,2-Dimethyl-3-pyrrolidinone hydrochloride exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, or it can activate certain proteins by inducing conformational changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2,2-Dimethyl-3-pyrrolidinone hydrochloride in in vitro or in vivo studies has been associated with sustained biological effects, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal cellular function . Threshold effects have been observed, where the biological activity of 2,2-Dimethyl-3-pyrrolidinone hydrochloride changes significantly at specific dosage levels.

Metabolic Pathways

2,2-Dimethyl-3-pyrrolidinone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can influence its biological activity and effectiveness in various therapeutic applications.

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells can influence its interactions with biomolecules and its overall biological activity.

Chemical Reactions Analysis

2,2-Dimethylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:

Comparison with Similar Compounds

2,2-Dimethylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-6(2)5(8)3-4-7-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVSRCQQCQAWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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